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Compound of Interest

Compound Name: 2-(Methylthio)phenylboronic acid

Cat. No.: B061120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Methylthio)phenylboronic acid (CAS No. 168618-42-6) is a versatile organoboron

compound widely utilized as a building block in modern organic synthesis. Its unique structural

features, particularly the presence of a methylthio group ortho to the boronic acid moiety, make

it a valuable reagent in a variety of palladium-catalyzed cross-coupling reactions. These

reactions are fundamental in the construction of complex molecular architectures, particularly in

the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document

provides detailed application notes and experimental protocols for the use of 2-
(Methylthio)phenylboronic acid in key synthetic transformations.

Physicochemical Properties and Safety Information
2-(Methylthio)phenylboronic acid is a white to light yellow crystalline powder.[1] Key physical

and chemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₇H₉BO₂S [1]

Molecular Weight 168.02 g/mol [1]

Melting Point 77-83 °C [1]

Appearance
White to light yellow crystalline

powder

Safety Precautions: Handle 2-(Methylthio)phenylboronic acid in a well-ventilated fume hood,

wearing appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of 2-(Methylthio)phenylboronic acid
A common laboratory-scale synthesis of 2-(Methylthio)phenylboronic acid involves the ortho-

lithiation of thioanisole followed by quenching with a trialkyl borate.

Experimental Protocol:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous

tetrahydrofuran (THF).

Starting Material: Thioanisole (1.0 equivalent) is dissolved in the THF and the solution is

cooled to -78 °C using a dry ice/acetone bath.

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel,

maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this

temperature for 2 hours.

Borylation: Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the

temperature remains below -70 °C. The reaction is allowed to slowly warm to room

temperature and stirred overnight.[2]
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Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0

°C until the solution is acidic. The mixture is then extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

Purification: The crude product is purified by recrystallization or silica gel column

chromatography to afford 2-(Methylthio)phenylboronic acid.

Applications in Cross-Coupling Reactions
2-(Methylthio)phenylboronic acid is a key participant in several palladium-catalyzed cross-

coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-

carbon bonds. It also finds application in Chan-Lam and Buchwald-Hartwig amination reactions

for the synthesis of carbon-nitrogen bonds.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. 2-
(Methylthio)phenylboronic acid can be coupled with a variety of aryl and heteroaryl halides

or triflates.[3]
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Table 1: Exemplary Suzuki-Miyaura Reaction Conditions
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Aryl
Halide

Catalyst
(mol%)

Base Solvent Temp (°C) Time (h) Yield (%)

4-

Bromoanis

ole

Pd(PPh₃)₄

(3)
K₂CO₃

Toluene/Et

OH/H₂O
80 12 85-95

1-Chloro-4-

nitrobenze

ne

Pd(dppf)Cl

₂ (5)
Cs₂CO₃ Dioxane 100 16 75-85

2-

Bromopyrid

ine

Pd₂(dba)₃

(2) / SPhos

(4)

K₃PO₄
Toluene/H₂

O
90 8 80-90

Reagent Preparation: To a Schlenk flask are added 2-(Methylthio)phenylboronic acid (1.2

mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and

tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

Solvent Addition: The flask is evacuated and backfilled with nitrogen three times. A degassed

mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is then added.

Reaction: The reaction mixture is heated to 80 °C and stirred vigorously for 12 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous magnesium sulfate, and concentrated in vacuo.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield the desired biaryl product.

Chan-Lam Amination
The Chan-Lam coupling provides a route to form carbon-nitrogen bonds, offering an alternative

to Buchwald-Hartwig amination. This reaction typically employs a copper catalyst.[4]
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Table 2: Exemplary Chan-Lam Amination Conditions

N-
Nucleoph
ile

Catalyst
(mol%)

Base Solvent Temp (°C) Time (h) Yield (%)

Aniline
Cu(OAc)₂

(10)
Pyridine

Dichlorome

thane
RT 48 70-80

Imidazole CuI (10) K₂CO₃ Methanol 60 24 65-75

Benzamide
Cu(OTf)₂

(15)
DBU Toluene 110 18 60-70

Reaction Setup: A round-bottom flask is charged with 2-(Methylthio)phenylboronic acid
(1.5 mmol), aniline (1.0 mmol), copper(II) acetate (0.1 mmol), and a magnetic stir bar.

Solvent and Base Addition: Dichloromethane (10 mL) and pyridine (2.0 mmol) are added to

the flask. The flask is left open to the air.

Reaction: The mixture is stirred at room temperature for 48 hours. Reaction progress can be

monitored by TLC.

Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is

concentrated. The residue is redissolved in ethyl acetate and washed with 1 M HCl,

saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination
While 2-(Methylthio)phenylboronic acid itself is not a direct participant in the Buchwald-

Hartwig amination, it can serve as a precursor to phosphine ligands that are crucial for this

reaction. The synthesis of such ligands is beyond the scope of this document, but it is an

important application area for this boronic acid. The Buchwald-Hartwig amination is a

palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[5]

Conclusion
2-(Methylthio)phenylboronic acid is a highly valuable and versatile reagent in organic

synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds through various

cross-coupling reactions makes it an essential tool for chemists in academia and industry. The

protocols provided herein offer a starting point for the application of this reagent in the

synthesis of complex molecules. As with any chemical reaction, optimization of the reaction

conditions may be necessary to achieve the desired outcome for specific substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b061120#reaction-conditions-for-2-methylthio-
phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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